molecular formula C23H31ClO2 B14504597 1,1'-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) CAS No. 62897-58-9

1,1'-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene)

Cat. No.: B14504597
CAS No.: 62897-58-9
M. Wt: 374.9 g/mol
InChI Key: PHEHYMDNUTWNJH-UHFFFAOYSA-N
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Description

1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) is an organic compound characterized by the presence of two butoxybenzene groups linked through a central 2-chloropropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) typically involves the reaction of 4-butoxybenzene with 2-chloropropane under specific conditions. The reaction is generally carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloropropane moiety can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the butoxybenzene groups, resulting in the formation of corresponding quinones.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Quinones and other oxidized products.

    Reduction Reactions: Hydroxy derivatives and other reduced forms.

Scientific Research Applications

1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(2-Chloropropane-1,1-diyl)bis(4-ethylbenzene)
  • 1,1’-(2-Chloropropane-1,1-diyl)bis(4-chlorobenzene)
  • 1,1’-(2-Chloropropane-1,1-diyl)bis(4-ethoxybenzene)

Uniqueness

1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) is unique due to the presence of butoxy groups, which impart specific chemical and physical properties. These properties may include enhanced solubility, reactivity, and potential biological activities compared to similar compounds with different substituents.

Properties

CAS No.

62897-58-9

Molecular Formula

C23H31ClO2

Molecular Weight

374.9 g/mol

IUPAC Name

1-butoxy-4-[1-(4-butoxyphenyl)-2-chloropropyl]benzene

InChI

InChI=1S/C23H31ClO2/c1-4-6-16-25-21-12-8-19(9-13-21)23(18(3)24)20-10-14-22(15-11-20)26-17-7-5-2/h8-15,18,23H,4-7,16-17H2,1-3H3

InChI Key

PHEHYMDNUTWNJH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC)C(C)Cl

Origin of Product

United States

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